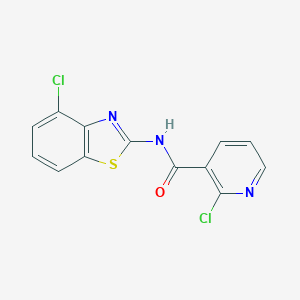

![molecular formula C18H18N2O5S B481485 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 503284-78-4](/img/structure/B481485.png)

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,2-benzisothiazol-3 (2H)-one-1,1-dioxide, also known as saccharin . Saccharin is the oldest artificial sugar substitute, first synthesized by Remsen and Fahlberg in 1879 . The thermal and photostability of the benzisothiazole ring makes saccharin and its derivatives particularly useful .

Molecular Structure Analysis

The molecular structure of the compound would be based on the benzisothiazole ring structure, with additional functional groups attached at the 2 and N positions .Scientific Research Applications

Advanced Oxidation Processes for Degradation

A study by Qutob et al. (2022) emphasizes the importance of advanced oxidation processes (AOPs) in treating acetaminophen (ACT) from aqueous mediums. The degradation of ACT through AOPs generates various by-products with different kinetics, mechanisms, and biotoxicity profiles. This research could guide the effective degradation of compounds like 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide by identifying the most reactive sites and potential environmental impacts of their by-products (Qutob et al., 2022).

Novel Sedative Hypnotics

Heydorn (2000) reviews Zaleplon, a non-benzodiazepine sedative hypnotic, indicating the potential for compounds with complex benzisothiazol structures in therapeutic applications. This research highlights the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of Zaleplon, providing insights into the development of related compounds for medical use (Heydorn, 2000).

Synthesis and Evaluation of Thiophene Analogues

Ashby et al. (1978) synthesize and evaluate the carcinogenic potential of thiophene analogues of benzidine and 4-aminobiphenyl. Their work on compounds like N-(5-p-acetamido-phenylthiophen-2-yl)acetamide could inform the safety and regulatory considerations for the synthesis and use of similar chemical structures in pharmaceutical contexts (Ashby et al., 1978).

Environmental Toxicology of ETBE

Thornton et al. (2020) review the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the microbial degradation pathways and environmental fate of such compounds. Understanding the environmental behavior of ETBE can provide a framework for assessing the ecological impact of related organic pollutants (Thornton et al., 2020).

Future Directions

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-25-14-8-6-13(7-9-14)10-11-19-17(21)12-20-18(22)15-4-2-3-5-16(15)26(20,23)24/h2-9H,10-12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPISASGKOPWNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B481415.png)

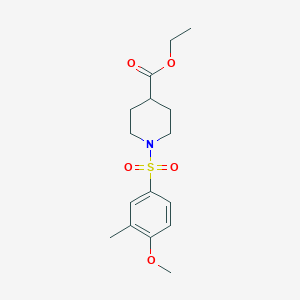

![2,3-dichloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B481429.png)

![N-(2-Cyclohex-1-enyl-ethyl)-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide](/img/structure/B481451.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B481460.png)

![N-(2,4-difluorophenyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide](/img/structure/B481488.png)

![N-{2-[(2-furylmethyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B481502.png)

![5-benzyl-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B481510.png)

![6-[(5-methyl-2-furyl)methylene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B481524.png)

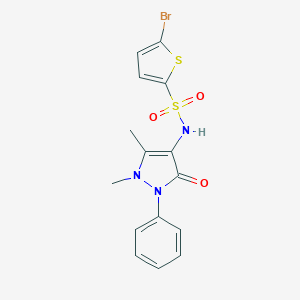

![1-({[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B481531.png)

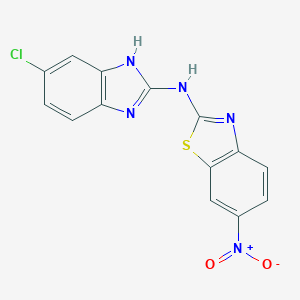

![3-Methyl-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaen-8-one](/img/structure/B481656.png)